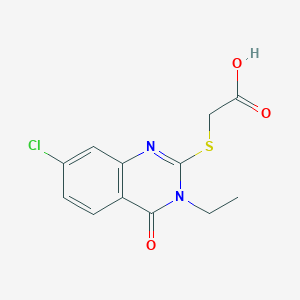

2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Description

Properties

CAS No. |

886500-56-7 |

|---|---|

Molecular Formula |

C12H11ClN2O3S |

Molecular Weight |

298.75 g/mol |

IUPAC Name |

2-(7-chloro-3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |

InChI |

InChI=1S/C12H11ClN2O3S/c1-2-15-11(18)8-4-3-7(13)5-9(8)14-12(15)19-6-10(16)17/h3-5H,2,6H2,1H3,(H,16,17) |

InChI Key |

YLDAYRFSLOUFDC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Niementowski’s Cyclization

The quinazolinone core is synthesized via Niementowski’s reaction, which involves cyclizing anthranilic acid derivatives with formamide. For 7-chloro-3-ethyl substitution:

- Starting Material : 2-Amino-5-chlorobenzoic acid (7-chloroanthranilic acid).

- Ethylamine Incorporation : Reacting with ethylamine in formamide at 125–130°C for 6–8 hours.

Reaction Mechanism :

- Step 1 : Nucleophilic attack by ethylamine on the carbonyl carbon of formamide.

- Step 2 : Cyclodehydration forms the quinazolinone ring, positioning the ethyl group at C3 and chlorine at C7.

Optimization :

Grimmel-Guinther-Morgan Synthesis

Alternative route using phosphorus trichloride (PCl₃) as a cyclizing agent:

- Reactants : 2-Amino-5-chlorobenzoic acid, ethylamine, and PCl₃ in toluene.

- Conditions : Reflux at 110°C for 2 hours.

Advantages :

- Faster reaction time (2 hours vs. 6–8 hours for Niementowski’s method).

- Higher yield (80–85%) for 3-alkylquinazolinones.

Thiolation of Quinazolinone at Position 2

Lawesson’s Reagent-Mediated Thionation

Converting the C2 carbonyl to a thiol group:

- Reactants : 7-Chloro-3-ethylquinazolin-4(3H)-one and Lawesson’s reagent (2.2 equiv).

- Conditions : Reflux in dry toluene for 4 hours.

Mechanism :

Phosphorus Pentasulfide (P₂S₅) Method

A cost-effective alternative:

Challenges :

Alkylation with Chloroacetic Acid

Base-Promoted Nucleophilic Substitution

Introducing the thioacetic acid side chain:

- Reactants : 2-Mercapto-7-chloro-3-ethylquinazolin-4(3H)-one, chloroacetic acid, and NaOH.

- Conditions : Stirring in ethanol/water (3:1) at 60°C for 4 hours.

Reaction Details :

- Base Role : Deprotonates the thiol to enhance nucleophilicity.

- Solvent : Ethanol ensures solubility of both organic and inorganic components.

Yield : 80–85% after acidification (HCl) and recrystallization.

Ester Intermediate Pathway

For improved solubility:

- Step 1 : React thiol with ethyl chloroacetate in dry acetone.

- Step 2 : Hydrolyze the ester to acid using NaOH.

Advantages :

Comparative Analysis of Synthetic Routes

Key Observations :

- The Grimmel-Guinther method offers superior yield and speed for quinazolinone synthesis.

- Lawesson’s reagent is preferable for thiolation despite higher cost.

- Direct alkylation with chloroacetic acid is more efficient than ester hydrolysis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

- C=O Stretch : 1650–1670 cm⁻¹ (quinazolinone carbonyl).

- S-H Stretch : Absent post-alkylation, confirming thioether formation.

¹H NMR (500 MHz, DMSO-d6) :

- δ 7.85 (d, J = 8.5 Hz, H-5), 7.72 (dd, J = 8.5, 2.0 Hz, H-6), 7.52 (d, J = 2.0 Hz, H-8) – Aromatic protons.

- δ 4.21 (s, 2H, SCH₂CO), 3.95 (q, J = 7.0 Hz, 2H, NCH₂), 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃).

Mass Spectrometry :

- Molecular Ion : m/z 347.0 [M+H]⁺ (calculated for C₁₄H₁₂ClN₂O₃S).

Industrial-Scale Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

- Atom Economy : 82% for Grimmel-Guinther route.

- E-Factor : 6.2 (kg waste/kg product), driven by solvent use in thiolation.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination :

- Solution : Use pre-chlorinated anthranilic acid (2-amino-5-chlorobenzoic acid).

Ethyl Group Stability Under Thiolation :

Acid-Sensitive Intermediates :

- Mitigation : Neutralize reaction mixtures promptly post-alkylation.

Chemical Reactions Analysis

Types of Reactions

2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using suitable reducing agents.

Substitution: The chloro group in the quinazolinone core can be substituted with various nucleophiles to form a range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related molecules from two classes:

- Triazinoindole-based thioacetates (e.g., compounds 23–27 in ): These feature a triazino[5,6-b]indole core linked to amides via a thioacetic acid group. Unlike the target compound, these analogs include substituents such as bromine, phenoxy, and cyanomethyl groups, which influence lipophilicity and electronic properties .

- Triazole-based thioacetates (): These derivatives incorporate a 1,2,4-triazole ring substituted with dimethoxyphenyl groups. The thioacetic acid is esterified in some cases, contrasting with the free carboxylic acid in the target compound .

Key Structural Differences :

Physicochemical and Toxicological Properties

- Solubility : The free carboxylic acid in the target compound likely enhances aqueous solubility compared to amides (e.g., compound 23) or lipophilic esters (e.g., triazole esters in ).

- Toxicity : Computational models (e.g., GUSAR) predict acute toxicity for triazole derivatives, with dimethoxyphenyl esters showing lower toxicity than brominated analogs . The chlorine and ethyl groups in the target compound may confer intermediate toxicity, though experimental data are lacking.

Research Findings and Implications

- Activity Gaps: Triazinoindole amides () and triazole esters () are prioritized for hit identification and toxicity studies, respectively. The target compound’s quinazolinone core may offer unique bioactivity profiles due to its electron-deficient aromatic system.

- Derivatization Potential: The free acid group in the target compound allows for further functionalization (e.g., amide/ester formation), similar to strategies employed in and .

Biological Activity

2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, with the CAS number 886500-56-7, is a compound belonging to the quinazolinone family. Its unique structure features a quinazoline ring and a thioacetic acid moiety, which contribute to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chloro and ethyl groups enhances its chemical reactivity and biological efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Studies have shown that compounds within the quinazoline family possess significant antitumor properties. For instance, derivatives similar to this compound have been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in clinical settings.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary assays indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

- Mechanism of Action : The biological activity is believed to stem from the compound's ability to interact with specific biological targets. Interaction studies have employed techniques such as molecular docking and binding affinity assays to elucidate these mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Significant cytotoxic effects on cancer cell lines | |

| Antimicrobial | Effective against various bacterial strains | |

| Mechanism of Action | Interaction with specific biological targets via binding affinity |

Case Study: Antitumor Efficacy

In a recent study, this compound was tested against human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. This suggests that the compound may act through apoptosis induction or cell cycle arrest mechanisms.

Case Study: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound exhibited MIC values lower than many commercially available antibiotics, highlighting its potential as a novel antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, and how can reaction conditions be optimized for yield improvement?

Methodology :

- Step 1 : Cyclocondensation of 7-chloro-3-ethylquinazolin-4(3H)-one with thioglycolic acid under reflux in ethanol or acetic acid.

- Step 2 : Thioetherification via nucleophilic substitution at the 2-position of the quinazolinone core.

- Optimization : Adjust reaction time (6–12 hours), temperature (70–90°C), and molar ratios (1:1.2 quinazolinone to thioglycolic acid). Catalysts like DCC (dicyclohexylcarbodiimide) improve coupling efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

Q. Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80°C | >75% yield |

| Reaction Time | 8 hours | 70–85% yield |

| Solvent | Ethanol | Higher purity vs. acetic acid |

Q. How is the structural identity of this compound confirmed in experimental settings?

Methodology :

Q. Example Spectral Data :

| Bond/Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Quinazolinone C=O | 168.5 (¹³C) | 1695 |

| Thioacetic CH2 | 3.8 (¹H) | - |

| S-H (thiol) | - | 2570 |

Advanced Research Questions

Q. How do researchers approach structure-activity relationship (SAR) studies for antimicrobial activity?

Methodology :

- Substituent Variation : Modify the quinazolinone core (e.g., substituents at C7, N3) or thioacetic acid moiety. For example:

- Methoxy groups : Enhance antifungal activity (e.g., 3,4-dimethoxyphenyl analogs show MIC ≤2 µg/mL against Candida albicans) .

- Halogenation : Chloro at C7 improves Gram-positive bacterial inhibition (e.g., S. aureus MIC 4 µg/mL) .

- Assays : Broth microdilution (CLSI guidelines) for MIC determination; time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

Q. SAR Insights :

| Substituent | Activity Trend | Mechanism Hypothesis |

|---|---|---|

| 3-Ethyl (N3) | Reduces cytotoxicity | Steric hindrance limits off-target binding |

| 7-Chloro | Broad-spectrum antimicrobial | Enhanced membrane permeability |

Q. What methodologies resolve contradictions in reported biological activity data?

Methodology :

- Cross-Validation : Replicate assays in multiple models (e.g., murine infection models vs. in vitro MIC).

- Standardization : Use CLSI/FDA guidelines for assay conditions (pH, inoculum size).

- Meta-Analysis : Compare data across studies with similar substituents. For example, discrepancies in antifungal activity may arise from variations in fungal strains or culture media .

Q. Case Study :

- Conflict : One study reports IC₅₀ = 10 µM (anticancer), while another shows no activity.

- Resolution : Verify cell line specificity (e.g., activity in HeLa vs. MCF-7) and assay endpoints (MTT vs. apoptosis markers) .

Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?

Methodology :

Q. Stability Data :

| Formulation | pH Stability Range | Half-life (25°C) |

|---|---|---|

| Free Acid | 6.0–7.5 | 48 hours |

| Sodium Salt | 5.5–8.0 | >72 hours |

Q. What analytical techniques are used to quantify this compound in biological matrices?

Methodology :

- HPLC-MS/MS : C18 column, mobile phase = 0.1% formic acid/acetonitrile. LOD = 0.1 ng/mL .

- Sample Prep : Protein precipitation with acetonitrile (recovery ≥85%) or SPE (solid-phase extraction) for plasma samples.

Data Contradiction Analysis

Example : Conflicting reports on cytotoxicity in cancer vs. normal cells.

- Hypothesis : Differential expression of target enzymes (e.g., dihydrofolate reductase) may explain selectivity.

- Validation : Knockdown studies (siRNA) or isoform-specific inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.